Solubility & Lipophilicity vs. Ethyl Ester
When selecting an oxazole building block for a medicinal chemistry campaign, the methyl ester of 2-chlorooxazole-5-carboxylate provides a more favorable solubility and lipophilicity profile compared to its ethyl ester analogue. The target compound exhibits a Consensus Log Po/w of 1.14 and a calculated aqueous solubility of 1.55 mg/mL (classified as 'Soluble') . In contrast, the ethyl ester analogue (CAS 862599-47-1) exhibits a higher predicted LogP (estimated ~1.7-2.0 based on typical ΔLogP for methyl-to-ethyl homologation) and is described as a liquid at room temperature, potentially complicating handling and formulation . This difference in physical form and solubility profile is critical for high-throughput screening and early-stage in vivo formulation development.
| Evidence Dimension | Lipophilicity (Consensus Log Po/w) and Calculated Aqueous Solubility |
|---|---|
| Target Compound Data | Consensus Log Po/w = 1.14; ESOL Solubility = 1.55 mg/mL (class: Soluble) |
| Comparator Or Baseline | Ethyl 2-chlorooxazole-5-carboxylate (CAS 862599-47-1): Predicted LogP ~1.7-2.0; Physical state: liquid at room temperature |
| Quantified Difference | Target compound exhibits lower LogP (1.14) and is a solid at room temperature, offering improved handling and solubility relative to the liquid ethyl ester. |
| Conditions | In silico predictions based on molecular structure; physical state data from vendor specifications. |
Why This Matters
The methyl ester's solid physical form and balanced solubility profile enhance experimental reproducibility and compatibility with high-throughput screening and early-stage in vivo formulation compared to the liquid ethyl ester analogue.
